molecular formula C19H21FN4O3 B064324 Ecenofloxacin CAS No. 162301-05-5

Ecenofloxacin

Cat. No. B064324
M. Wt: 372.4 g/mol
InChI Key: WNVIWAUAXKEKKF-PJFSTRORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecenofloxacin is a fluoroquinolone antibiotic that is used to treat bacterial infections. It was first synthesized in 1993 and has been approved for use in several countries, including China and India.

Mechanism Of Action

Ecenofloxacin works by inhibiting bacterial DNA synthesis. It binds to the DNA gyrase enzyme, which is responsible for unwinding the DNA during replication. This prevents the bacteria from replicating and ultimately leads to their death.

Biochemical And Physiological Effects

Ecenofloxacin has been shown to have minimal toxicity in animal studies. It is rapidly absorbed after oral administration and has a half-life of approximately 4 hours in humans. Ecenofloxacin is primarily excreted in the urine and has been shown to be effective in treating urinary tract infections.

Advantages And Limitations For Lab Experiments

One advantage of using ecenofloxacin in lab experiments is its broad-spectrum activity against a wide range of bacteria. However, one limitation is that it may not be effective against bacteria that have developed resistance to other fluoroquinolone antibiotics.

Future Directions

There are several potential future directions for ecenofloxacin research. One area of interest is its potential use in combination with other antibiotics to enhance their effectiveness. Another area of interest is the development of new formulations of ecenofloxacin, such as sustained-release formulations, to improve its pharmacokinetic properties. Finally, ecenofloxacin may have potential as a treatment for other bacterial infections, such as those caused by Mycobacterium tuberculosis.

Synthesis Methods

The synthesis of ecenofloxacin involves several steps. First, 6-fluoro-3,4-dihydro-4-oxoquinoline-2-carboxylic acid is reacted with thionyl chloride to form 6-fluoro-3,4-dihydro-4-oxoquinoline-2-carbonyl chloride. This intermediate is then reacted with piperazine to form ecenofloxacin.

Scientific Research Applications

Ecenofloxacin has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, ecenofloxacin has been studied for its potential use in the treatment of tuberculosis.

properties

IUPAC Name

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVIWAUAXKEKKF-PJFSTRORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167356
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecenofloxacin

CAS RN

162301-05-5
Record name Ecenofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecenofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECENOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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